

Spectroscopic Profile of 9-Deacetyltaxinine E: A Technical Overview

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Compound of Interest		
Compound Name:	9-Deacetyltaxinine E	
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This technical guide provides an overview of the spectroscopic data available for **9- Deacetyltaxinine E**, a taxoid natural product. The definitive structural elucidation of this compound was reported in a 2006 study by Shi et al., which involved the revision of a previously misidentified structure. While the full experimental data from this pivotal study is contained within the cited publication, this guide summarizes the key spectroscopic techniques employed and presents a generalized workflow for the isolation and characterization of such natural products.

Introduction

9-Deacetyltaxinine E is a diterpenoid isolated from the seeds of the Chinese yew, Taxus mairei.[1] Its structural confirmation was the result of a correction to a previous assignment of a related compound, 10-deacetyltaxinine. The correct structure was established through comprehensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

Spectroscopic Data

The primary source for the detailed spectroscopic data of **9-Deacetyltaxinine E** is the publication by Shi, Q.W., et al. in Natural Product Research (2006). Access to the full text of this article is required to obtain the specific quantitative data. The abstract of this paper



indicates that the structure was elucidated using the following methods, and the full paper would contain the corresponding data tables:

- ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule, including chemical shifts (δ) and coupling constants (J).
- ¹³C NMR (Carbon-13 Nuclear magnetic Resonance): To identify the number and types of carbon atoms.
- HMQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine longer-range (2-3 bond) correlations between protons and carbons, crucial for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, aiding in the determination of the relative stereochemistry.
- HR-FABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry): To determine the accurate mass and elemental composition of the molecule.

Due to the inaccessibility of the full-text article through publicly available databases at this time, the specific chemical shifts, coupling constants, and mass spectrometry data cannot be reproduced here. Researchers are advised to consult the original publication for these details.

Citation for the primary source:

Shi, Q. W., Li, Z. P., Zhao, D., Gu, J. S., & Kiyota, H. (2006). Isolation and structure revision of 10-deacetyltaxinine from the seeds of the Chinese yew, Taxus mairei. Natural Product Research, 20(1), 47–51.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **9-Deacetyltaxinine E** are provided in the aforementioned publication by Shi et al. (2006). The following are generalized methodologies typical for the analysis of such natural products.



General NMR Spectroscopy Protocol

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent is critical and is determined by the solubility of the analyte and the desired resolution of the spectra.
- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). This typically includes:
 - A standard one-dimensional ¹H NMR experiment.
 - A one-dimensional ¹³C NMR experiment, often with proton decoupling.
 - Two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC/HMQC and HMBC for proton-carbon correlations. A NOESY or ROESY experiment is run to determine spatial proximities.
- Data Processing and Analysis: The acquired data is processed using specialized software.
 This involves Fourier transformation, phase correction, baseline correction, and peak
 picking. The chemical shifts are referenced to the residual solvent peak or an internal
 standard (e.g., TMS). The coupling constants are measured, and the correlations from the
 2D spectra are analyzed to piece together the molecular structure.

General Mass Spectrometry Protocol (HR-FABMS)

- Sample Preparation: The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a sample target.
- Ionization: The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., Xenon), causing desorption and ionization of the analyte molecules.
- Mass Analysis: The resulting ions are accelerated into a high-resolution mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Data Analysis: The accurate mass of the molecular ion is determined, which allows for the calculation of the elemental formula.



Visualizations

Workflow for Isolation and Structure Elucidation of 9-Deacetyltaxinine E

The following diagram illustrates a typical workflow for the isolation and structural characterization of a natural product like **9-Deacetyltaxinine E** from a plant source.



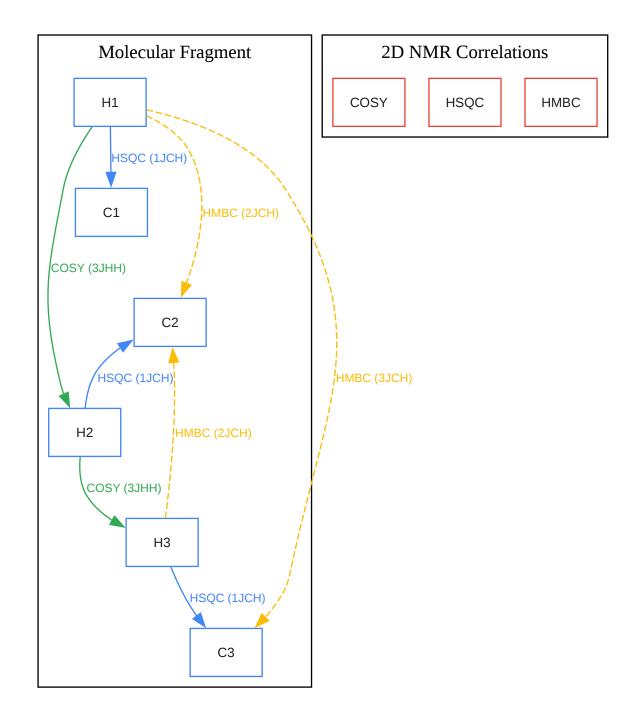
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Caption: A generalized workflow for the isolation and structural elucidation of natural products.

Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the general concept of using 2D NMR to determine the structure of a molecule. Specific correlations for **9-Deacetyltaxinine E** would be detailed in the primary literature.





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Caption: Conceptual diagram of 2D NMR correlations used in structure elucidation.

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References

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